2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: A closely related compound with similar chemical properties.
®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride: Another derivative with a methoxy group instead of a methyl group
Uniqueness
2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H14Cl2N2 |
---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(10-7)5-6-9;;/h2-4H,5-6,9H2,1H3;2*1H |
InChI Key |
LORSQGXTQCNADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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